N-(2-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinamine
Description
N-(2-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinamine is a pyridine-based compound characterized by multiple functional groups:
- Pyridine core: Substituted at the 2-position with a 2-chlorobenzylamine group.
- Sulfonyl moiety: At the 3-position, linked to a 4-chlorophenyl ring.
- Additional substituents: A methyl group at position 4 and a phenyl ring at position 6.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(4-chlorophenyl)sulfonyl-4-methyl-6-phenylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O2S/c1-17-15-23(18-7-3-2-4-8-18)29-25(28-16-19-9-5-6-10-22(19)27)24(17)32(30,31)21-13-11-20(26)12-14-21/h2-15H,16H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOVMHZSMTWZRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)NCC3=CC=CC=C3Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinamine, commonly referred to as compound 339103-42-3, is a synthetic compound that has garnered attention for its diverse biological activities. This article presents a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H20Cl2N2O2S
- Molar Mass : 483.41 g/mol
- CAS Number : 339103-42-3
The structure of this compound includes a pyridine ring substituted with chlorobenzyl and sulfonyl groups, which are significant for its biological activity.
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit notable antibacterial properties. For instance, studies on related sulfonamide derivatives have shown effectiveness against various bacterial strains. The antibacterial activity of this compound can be hypothesized based on its structural analogs.
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of this compound. Specifically, it is believed to inhibit acetylcholinesterase (AChE) and urease, which are vital in various physiological processes. The inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and memory.
Anticancer Properties
The compound's potential in cancer therapy is supported by its structural components that resemble known anticancer agents. Sulfonamide derivatives have been explored for their anticancer properties due to their ability to interfere with cellular processes involved in tumor growth and proliferation.
Hypoglycemic Effects
There is also emerging evidence suggesting that compounds similar to this compound may exhibit hypoglycemic effects, making them candidates for diabetes management.
Study on Antibacterial Activity
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated various synthesized compounds for their antibacterial properties. The findings indicated that certain derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis. Although specific data on this compound was not highlighted, the structural similarities suggest comparable antibacterial efficacy .
Enzyme Inhibition Studies
In silico studies have shown that compounds with similar moieties effectively bind to bovine serum albumin (BSA), indicating potential therapeutic applications through enzyme inhibition. The IC50 values for related compounds were reported as low as 0.63 μM for urease inhibition, suggesting that this compound could exhibit similar potency .
Scientific Research Applications
Unfortunately, the provided search results do not offer specific applications, data tables, or case studies for the chemical compound N-(2-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinamine. However, the search results do provide some basic information about the compound, including its chemical identifiers and suppliers.
Basic Information
- Chemical Names:
- Molecular Formula: C25H20Cl2N2O2S
- Molecular Weight: 483.41 / 483.4 g/mol
- CAS Registry Number: 339103-42-3
- IUPAC Name: N-[(2-chlorophenyl)methyl]-3-(4-chlorophenyl)sulfonyl-4-methyl-6-phenylpyridin-2-amine
- InChI: InChI=1S/C25H20Cl2N2O2S/c1-17-15-23(18-7-3-2-4-8-18)29-25(28-16-19-9-5-6-10-22(19)27)24(17)32(30,31)21-13-11-20(26)12-14-21/h2-15H,16H2,1H3,(H,28,29)
- SMILES: CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)NCC3=CC=CC=C3Cl)C4=CC=CC=C4
Potential Suppliers
- China Suppliers
- Key Organics Ltd. (United Kingdom)
- Tel: +44 (0) 1840-212137
- Email: info@keyorganics.net
- United States Suppliers
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substitution Patterns
Pyridine vs. Pyrimidine Derivatives
- N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Core: Pyrimidine ring (six-membered, two nitrogen atoms). Substituents: 4-Chlorophenyl groups at positions 4 and 5, methyl at position 6, and phenyl at position 2. The title compound’s sulfonyl group is absent here, replaced by an aminomethyl linkage .
- 6-(((4-Chlorophenyl)thio)methyl)-N,N-diethyl-2-phenylpyrimidin-4-amine (): Core: Pyrimidine with a sulfanyl (thioether) group at position 6. Substituents: 4-Chlorophenylthio-methyl and phenyl groups. Comparison: The sulfonyl group in the title compound (vs.
Table 1: Structural Comparison
Functional Group Analysis
Sulfonyl vs. Sulfanyl Groups
- Sulfonyl (SO₂) : Present in the title compound, this group is strongly electron-withdrawing, enhancing solubility and enabling hydrogen bonding with biological targets (e.g., enzymes or receptors) .
- Sulfanyl (S-) : Found in and compounds, thioethers are less polar but may improve membrane permeability due to lipophilicity .
Chlorinated Aryl Groups
- The 2-chlorobenzyl and 4-chlorophenyl groups in the title compound mirror substituents in pyrimidine derivatives from and . Chlorine atoms enhance metabolic stability and hydrophobic interactions in drug-receptor binding .
Antimicrobial Activity
- Pyrimidine derivatives in exhibit antibacterial and antifungal properties, attributed to their chlorinated aryl groups and hydrogen-bonding capabilities . The title compound’s sulfonyl group may further enhance activity by targeting sulfa drug-resistant pathogens.
Antitumor Potential
Physicochemical Properties
Crystallographic and Conformational Insights
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing N-(2-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinamine?
- Methodological Answer : A multi-step synthesis approach is typically employed. For example, intermediates like Schiff bases can be reduced using sodium borohydride (NaBH₄) under controlled conditions (0–10°C, reflux in chloroform) to yield pyridine derivatives . Key steps include:
- Formylation : Use POCl₃/DMF in chloroform for aldehyde intermediate synthesis.
- Reduction : NaBH₄ in methanol or ethanol for imine-to-amine conversion.
- Sulfonylation : React with 4-chlorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine).
Example Reaction Conditions :
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| Formylation | POCl₃, DMF, CHCl₃, 0–10°C → reflux | 8 hrs | ~75% |
| Reduction | NaBH₄, MeOH, 0°C | 2 hrs | ~85% |
Q. How can researchers characterize the structural features of this compound?
- Methodological Answer : Use X-ray crystallography to resolve dihedral angles between aromatic rings and hydrogen-bonding networks. For example, in related pyrimidine derivatives, dihedral angles between the pyrimidine core and substituents (e.g., 12.8° for phenyl groups) reveal conformational stability . Additional techniques:
- NMR : Analyze aromatic proton splitting patterns (e.g., δ 7.2–8.1 ppm for chlorophenyl groups).
- HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₂₆H₂₁Cl₂N₂O₂S: 507.07).
Q. What strategies optimize solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of sulfonyl groups .
- pH Adjustment : Buffered solutions (pH 6.5–7.5) minimize degradation of amine/sulfonyl moieties.
Advanced Research Questions
Q. How can in-silico modeling predict binding interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., kinases). Focus on the sulfonyl group’s hydrogen-bonding potential with catalytic lysine residues.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- QSAR : Corporate substituent effects (e.g., Cl vs. F on phenyl rings) to predict bioactivity trends .
Q. How do structural modifications (e.g., substituent variation) affect SAR in antimicrobial studies?
- Methodological Answer :
- Cl → CF₃ substitution : Increases lipophilicity (logP +0.5) and metabolic stability but may reduce solubility.
- Methyl vs. ethyl groups : Methyl at the pyridine 4-position enhances steric complementarity in enzyme pockets.
Example Data :
| Substituent | MIC (μg/mL) vs. S. aureus | LogP |
|---|---|---|
| 4-Cl | 2.5 | 3.8 |
| 4-CF₃ | 1.2 | 4.3 |
Q. How can researchers resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Assay Replication : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Meta-Analysis : Compare datasets using ANOVA to identify outliers or batch effects.
- Structural Verification : Confirm compound purity (≥95% by HPLC) and crystallinity (PXRD) to rule out polymorphic interference .
Q. What advanced techniques identify synthetic by-products or degradation pathways?
- Methodological Answer :
- LC-MS/MS : Detect trace by-products (e.g., des-chloro derivatives) with MRM transitions.
- TGA-DSC : Monitor thermal degradation profiles (e.g., sulfonyl group decomposition at >200°C).
- Isotopic Labeling : Use ¹³C/²H analogs to trace metabolic pathways in microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
